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A comprehensive theoretical analysis of ethynethiol (HCCSH), a metastable organosulfur

compound, reveals key insights into its stability and isomerization pathways. This technical

guide synthesizes findings from high-level ab initio calculations, providing researchers,

scientists, and professionals in drug development with a foundational understanding of the

energetics and structural dynamics of this intriguing molecule. The data presented herein are

crucial for predicting reaction mechanisms and exploring the potential role of ethynethiol and

its isomers in various chemical and biological systems.

Relative Stability of [H₂,C₂,S] Isomers
Theoretical calculations have consistently identified several stable singlet isomers on the

[H₂,C₂,S] potential energy surface. The relative energies of the three lowest-energy isomers

have been determined through sophisticated computational models, establishing a clear

hierarchy of stability. Thioketene (H₂C=C=S) is the most stable isomer, serving as the global

minimum on the potential energy surface. Ethynethiol (HCCSH), the thioenol form, lies

significantly higher in energy, followed by the cyclic thiirene (c-H₂C₂S).

Recent high-accuracy calculations using the HEAT345(Q) thermochemical scheme provide

precise energy differences among these key isomers. The following table summarizes these

findings, presenting the relative energies in both kilojoules per mole (kJ/mol) and electronvolts

(eV) for ease of comparison in different research contexts.
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Isomer Chemical Formula
Relative Energy
(kJ/mol)

Relative Energy
(eV)

Thioketene H₂C=C=S 0.0 0.000

Ethynethiol HCCSH ~60 ~0.622

Thiirene c-H₂C₂S ~135 ~1.399

Isomerization Pathways of Ethynethiol
The energetic landscape of the [H₂,C₂,S] system dictates the plausible isomerization pathways

connecting ethynethiol with its more stable and less stable counterparts. Understanding these

pathways is fundamental to predicting the lifetime and reactivity of ethynethiol under various

conditions. The diagram below illustrates the energetic relationship between the three lowest-

lying isomers.
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Figure 1: Relative energy diagram of the three lowest-energy [H₂,C₂,S] isomers.

Computational Protocols
The theoretical data presented in this guide are derived from high-level quantum chemical

calculations, as detailed in the cited literature. The primary methodologies employed for

geometry optimization and energy calculations are outlined below.
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Geometry Optimization and Spectroscopic Parameters
The equilibrium structure of ethynethiol was determined using the coupled-cluster singles and

doubles with perturbative triples [CCSD(T)] method in conjunction with the correlation-

consistent polarized valence basis sets of the cc-pCVXZ family (where X = D, T, Q).[1] This

approach ensures a high degree of accuracy in the calculated molecular geometries.

Spectroscopic parameters, including equilibrium rotational constants and quartic centrifugal

distortion constants, were calculated based on the cc-pCVQZ geometry.[1] First-order vibration-

rotation interaction constants were computed at the fc-CCSD(T)/ANO0 level of theory.[1]

Thermochemical Calculations
The relative energies of the [H₂,C₂,S] isomers were calculated using the High-accuracy

Extrapolated Ab initio Thermochemistry (HEAT) protocol, specifically the HEAT345(Q) model.[1]

This composite approach systematically extrapolates to the complete basis set and full

configuration interaction limits to achieve near-spectroscopic accuracy in thermochemical

predictions. The calculated reaction enthalpy for the formation of ethynethiol from the

bimolecular radical-radical recombination of SH and C₂H was determined to be highly

exothermic (-477 kJ/mol) using this method.[1][2]

Structural Parameters of Ethynethiol
The theoretical calculations provide a detailed picture of the molecular structure of ethynethiol.
The molecule is a near-prolate asymmetric top with a heavy atom linear backbone that is nearly

coincident with the a inertial axis.[1] The table below summarizes the key structural parameters

obtained at the CCSD(T)/cc-pCVQZ level of theory.

Parameter Value

Asymmetry Parameter (κ) -0.999

Dipole Moment (μₐ) Value not specified in search results

Dipole Moment (μₑ) Value not specified in search results

Note: Specific bond lengths and angles were not detailed in the provided search results, but

the computational methods cited are capable of determining these parameters with high

precision.
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Conclusion
The theoretical studies on ethynethiol stability provide a robust framework for understanding

its properties and reactivity. The significant energy difference between ethynethiol and its most

stable isomer, thioketene, underscores its metastable nature. The computational protocols

outlined here represent the state-of-the-art in quantum chemical calculations and provide a

reliable basis for future investigations into the reaction dynamics of organosulfur compounds.

These findings are not only of fundamental interest to theoretical and physical chemists but

also offer valuable data for astrochemical studies and for professionals in drug discovery

exploring novel molecular scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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